N-methylmethanaminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate
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Overview
Description
N-methylmethanaminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrrolidinone ring attached to a benzenesulfonate group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylmethanaminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate typically involves the reaction of N-methylmethanamine with 4-(2-oxopyrrolidin-1-yl)benzenesulfonic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-methylmethanaminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-methylmethanaminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-methylmethanaminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate
- N-phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate
- 2-(2-oxopyrrolidin-1-yl)acetamide derivatives
Uniqueness
N-methylmethanaminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate stands out due to its unique combination of a pyrrolidinone ring and a benzenesulfonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H18N2O4S |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
dimethylazanium;4-(2-oxopyrrolidin-1-yl)benzenesulfonate |
InChI |
InChI=1S/C10H11NO4S.C2H7N/c12-10-2-1-7-11(10)8-3-5-9(6-4-8)16(13,14)15;1-3-2/h3-6H,1-2,7H2,(H,13,14,15);3H,1-2H3 |
InChI Key |
XRZQPQXXINNEGF-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]C.C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)[O-] |
Origin of Product |
United States |
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